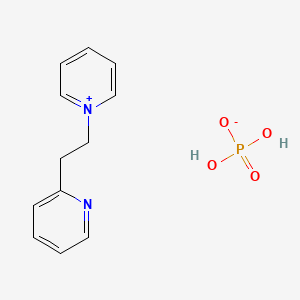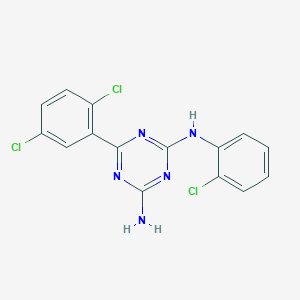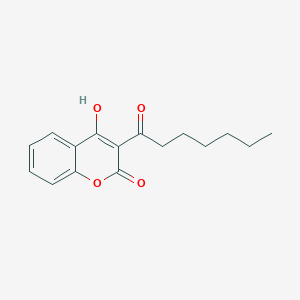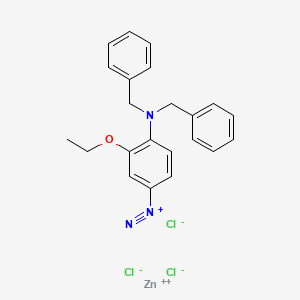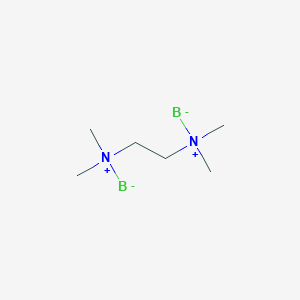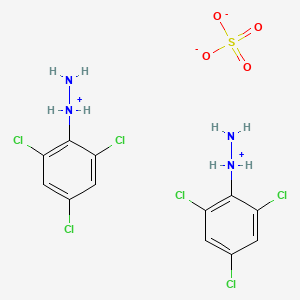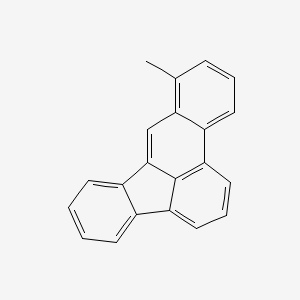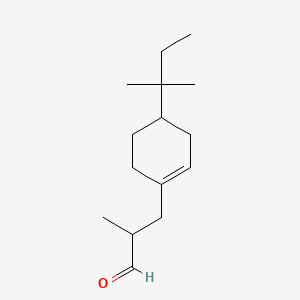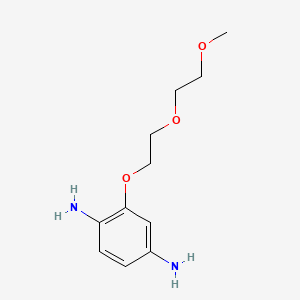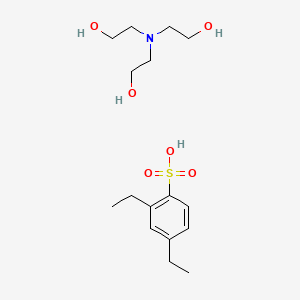
Einecs 303-473-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 303-473-4, also known as 2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’‘-nitrilotriethanol, involves the sulfonation of 2,4-diethylbenzene followed by a reaction with 2,2’,2’'-nitrilotriethanol. The sulfonation process typically requires the use of sulfur trioxide or chlorosulfonic acid under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of reaction parameters such as temperature, pressure, and reactant concentrations is maintained. The final product is purified through processes such as crystallization or distillation to achieve the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol, undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, influencing their activity and stability. The nitrilotriethanol component can chelate metal ions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-diethylbenzenesulfonic acid: The parent compound without the nitrilotriethanol component.
2,4-dimethylbenzenesulfonic acid: A similar compound with methyl groups instead of ethyl groups.
2,4-diethylphenol: A related compound with a hydroxyl group instead of a sulfonic acid group.
Uniqueness
The combination of 2,4-diethylbenzenesulfonic acid with 2,2’,2’'-nitrilotriethanol imparts unique properties such as enhanced solubility, stability, and reactivity, making it more versatile and effective in various applications compared to its similar counterparts.
Propiedades
Número CAS |
94199-97-0 |
|---|---|
Fórmula molecular |
C16H29NO6S |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2,4-diethylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S.C6H15NO3/c1-3-8-5-6-10(14(11,12)13)9(4-2)7-8;8-4-1-7(2-5-9)3-6-10/h5-7H,3-4H2,1-2H3,(H,11,12,13);8-10H,1-6H2 |
Clave InChI |
BRYDVHFTJJSWQR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)S(=O)(=O)O)CC.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)
![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)
